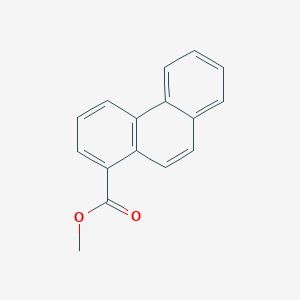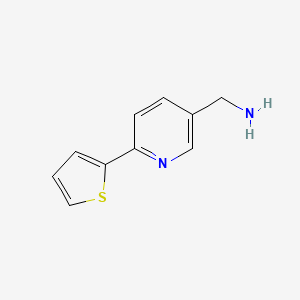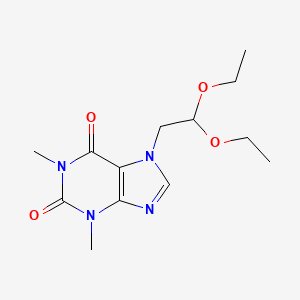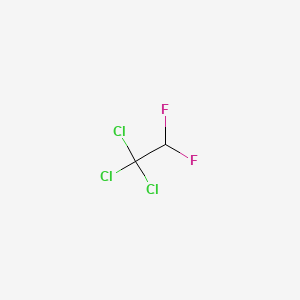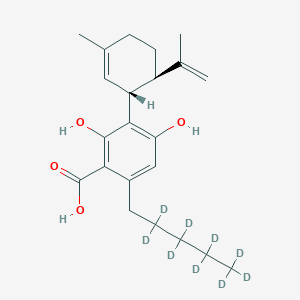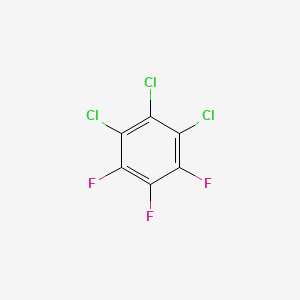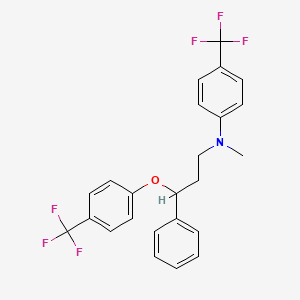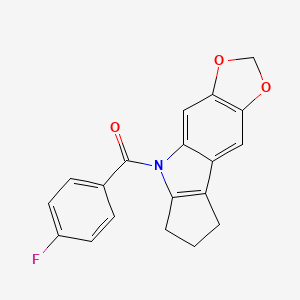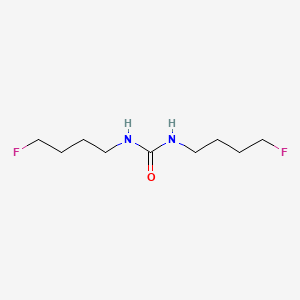
1,3-Bis(4-fluorobutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-fluorobutyl)urea is a chemical compound with the molecular formula C9H18F2N2O and a molecular weight of 208.25 g/mol It is a symmetrical urea derivative where two 4-fluorobutyl groups are attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorobutyl)urea can be synthesized through the reaction of 4-fluorobutylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine . The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with another molecule of 4-fluorobutylamine to form the final urea product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene instead of phosgene is preferred due to its stability and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature and reaction time.
化学反応の分析
Types of Reactions
1,3-Bis(4-fluorobutyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 4-fluorobutyl groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea moiety.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted urea derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: 4-fluorobutylamine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学的研究の応用
1,3-Bis(4-fluorobutyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Industrial Applications: The compound is evaluated for its use in various industrial processes, including as a precursor for the synthesis of other chemicals.
作用機序
The mechanism of action of 1,3-Bis(4-fluorobutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
1,3-Bis(4-fluorobutyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-nitrophenyl)urea: This compound has nitrophenyl groups instead of fluorobutyl groups and exhibits different chemical and biological properties.
N,N’-Bis(4-trifluoromethoxyphenyl)urea: This compound contains trifluoromethoxyphenyl groups and is known for its potential as an inhibitor of soluble epoxide hydrolase.
The uniqueness of this compound lies in its specific fluorobutyl groups, which impart distinct chemical reactivity and potential biological activity compared to other urea derivatives.
特性
CAS番号 |
542-51-8 |
|---|---|
分子式 |
C9H18F2N2O |
分子量 |
208.25 g/mol |
IUPAC名 |
1,3-bis(4-fluorobutyl)urea |
InChI |
InChI=1S/C9H18F2N2O/c10-5-1-3-7-12-9(14)13-8-4-2-6-11/h1-8H2,(H2,12,13,14) |
InChIキー |
MAAYIFAKYKANLE-UHFFFAOYSA-N |
正規SMILES |
C(CCF)CNC(=O)NCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
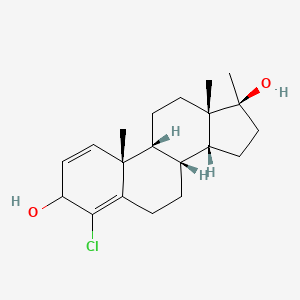
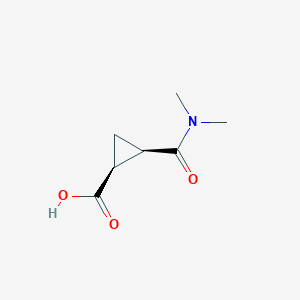
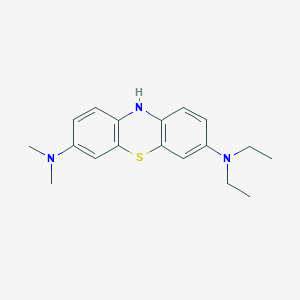
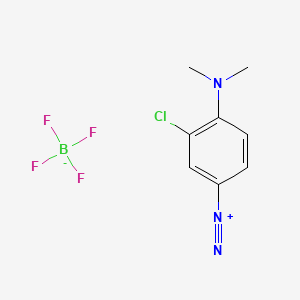
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
